molecular formula C20H32O6 B12300983 Adenostemmoic acid C

Adenostemmoic acid C

Cat. No.: B12300983
M. Wt: 368.5 g/mol
InChI Key: RHWBQGFFSHIXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenostemmoic acid C is a natural product belonging to the class of terpenoids. It is primarily extracted from the plant Adenostemma viscosum, which is part of the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

The preparation of Adenostemmoic acid C mainly relies on natural extraction methods. It is typically extracted from wild or cultivated Adenostemma viscosum plants. The extraction process involves solvent extraction, followed by separation and purification . Currently, there are no widely reported synthetic routes for the industrial production of this compound, making natural extraction the primary method of obtaining this compound.

Chemical Reactions Analysis

Adenostemmoic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Adenostemmoic acid C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Adenostemmoic acid C involves its interaction with various molecular targets and pathways. It has been shown to downregulate the expression of tyrosinase and inducible nitric oxide synthase (iNOS) genes, which are involved in melanogenesis and inflammation, respectively. Additionally, this compound upregulates the expression of heme-oxygenase (HO-1) gene, which plays a role in antioxidant defense. The compound also decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of NF-E2-related factor-2 (Nrf2) and subsequent upregulation of antioxidant genes .

Comparison with Similar Compounds

Adenostemmoic acid C is part of the diterpenoid family, which includes other similar compounds such as adenostemmoic acid B and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid. These compounds share similar structural features and biological activities. this compound is unique due to its specific hydroxyl and carboxyl group arrangements, which contribute to its distinct biological properties .

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its natural extraction, diverse chemical reactions, and wide range of applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its potential for therapeutic and industrial applications.

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25)

InChI Key

RHWBQGFFSHIXKI-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O

Origin of Product

United States

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